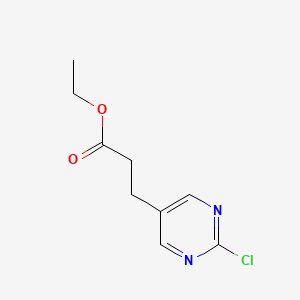
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, featuring a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-chloro-2-fluoro-3-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Oxidation of the hydroxyl group yields 5-chloro-2-fluoro-3-oxobenzoate.
Reduction: Reduction of the ester group yields 5-chloro-2-fluoro-3-hydroxybenzyl alcohol.
Hydrolysis: Hydrolysis yields 5-chloro-2-fluoro-3-hydroxybenzoic acid and methanol.
Scientific Research Applications
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester groups, leading to hydrolysis and subsequent biological effects. The presence of chlorine and fluorine atoms can influence its reactivity and interactions with molecular targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-hydroxybenzoate
- Methyl 5-fluoro-2-hydroxybenzoate
- Methyl 3-chloro-2-hydroxybenzoate
Comparison
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical properties compared to similar compounds For example, the fluorine atom can increase the compound’s lipophilicity and influence its electronic properties, making it more reactive in certain chemical reactions
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
methyl 5-chloro-2-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3 |
InChI Key |
XCWJCVNYYIUAMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)




![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)






